![molecular formula C7H11IO B2695345 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2167041-68-9](/img/structure/B2695345.png)
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-4-methyl-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes a heterocyclic oxygen ring and an iodomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane typically involves the reaction of bromocyclopropane with sodium iodide in acetone. This method leverages the nucleophilic substitution reaction where the bromine atom is replaced by an iodine atom, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, particularly [2+2] cycloadditions, to form more complex bicyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and acetone.
Cycloaddition: Palladium catalysts and specific ligands are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclic compounds, while cycloaddition reactions can produce complex, three-dimensional structures.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its incorporation into polymers and other materials can enhance their properties, such as stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane exerts its effects involves its ability to participate in various chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry or reacting with other compounds in organic synthesis.
Comparación Con Compuestos Similares
- 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
- 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane
Comparison: 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in synthesis and drug development .
Propiedades
IUPAC Name |
1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c1-6-2-7(3-6,4-8)9-5-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGMSWJZCFNPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167041-68-9 |
Source


|
| Record name | 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
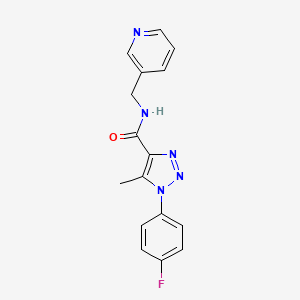
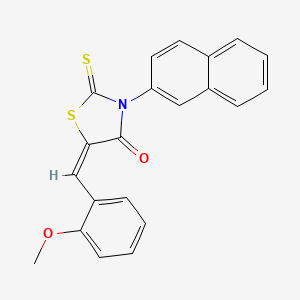
![6-{[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2695268.png)
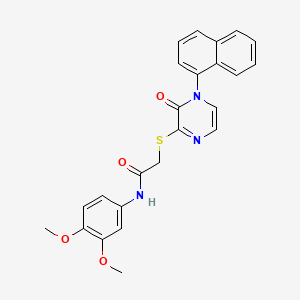

![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)
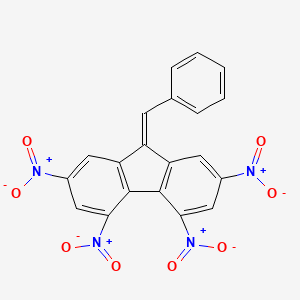
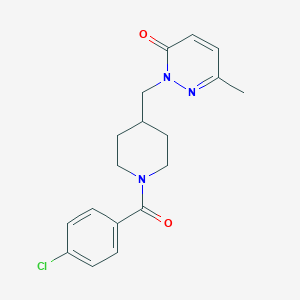
![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)
![2-({6-methyl-4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2695278.png)
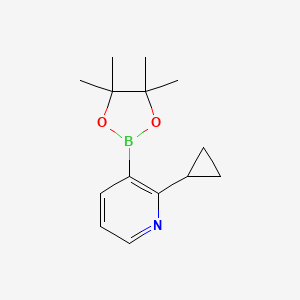

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)
